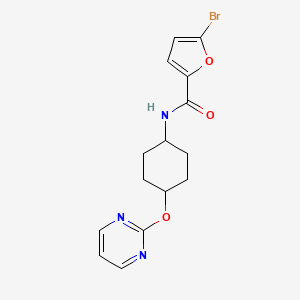
5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide is a chemical compound of interest in various scientific research fields due to its unique structural characteristics and potential biological activity. This compound consists of a furan ring, a bromine atom, a cyclohexyl group substituted with a pyrimidine ring, and a carboxamide group. Its intricate structure implies the potential for diverse reactivity and utility in scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide generally involves multiple reaction steps including nucleophilic substitution, cyclization, and functional group modifications. Common synthetic routes involve:
Formation of Pyrimidin-2-yloxy Cyclohexane Derivative: : This may be achieved by reacting a pyrimidine-containing nucleophile with a cyclohexane derivative under nucleophilic substitution conditions.
Bromination: : The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: : Finally, the carboxylic acid derivative of the brominated furan can be coupled with the cyclohexyl derivative using coupling agents like carbodiimides in the presence of a base to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, while ensuring cost-effectiveness and scalability. This may involve using continuous flow reactors for consistent reaction conditions, and advanced purification techniques like chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions, particularly at the furan ring.
Reduction: : Reduction reactions can target the bromine substituent or the carboxamide group.
Substitution: : The bromine atom on the furan ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, K₂Cr₂O₇
Reducing Agents: : LiAlH₄, NaBH₄
Nucleophiles: : Grignard reagents, organolithium compounds
Major Products Formed
From Oxidation: : Various oxidized furans or carboxylic acid derivatives.
From Reduction: : Amine derivatives or debrominated products.
From Substitution: : Various substituted furans, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Chemistry: : Utilized as an intermediate in complex organic synthesis.
Biology
Enzyme Inhibition Studies: : Potential use in studying enzyme interactions and inhibitions.
Medicine
Drug Development: : Investigated for potential therapeutic properties due to its unique structure.
Industry
Material Science: : Examined for its potential use in creating new materials with unique properties.
Mecanismo De Acción
The mechanism by which 5-Bromo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide exerts its effects depends on its interaction with specific molecular targets. It may inhibit or modulate the activity of certain enzymes or receptors through:
Binding to active sites: : Competing with natural substrates or inhibitors.
Modulating pathways: : Affecting biological pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-furan-carboxylic acid
N-Cyclohexylfuran-2-carboxamide
Pyrimidin-2-yloxybenzene
Uniqueness
Structure: : The combination of bromine, furan, pyrimidine, and cyclohexyl groups is unique.
Reactivity: : Exhibits distinct reactivity due to its multifunctional groups.
Would you like to dive deeper into any specific section?
Propiedades
IUPAC Name |
5-bromo-N-(4-pyrimidin-2-yloxycyclohexyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c16-13-7-6-12(22-13)14(20)19-10-2-4-11(5-3-10)21-15-17-8-1-9-18-15/h1,6-11H,2-5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWWGSBKRMHGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(O2)Br)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














